3,3-Dimethyl-2-butanol-d13
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Overview
Description
3,3-Dimethyl-2-butanol-d13, also known as pinacolyl alcohol-d13, is a stable isotope-labeled organic compound with the molecular formula C6D13O. It is a structural isomer of hexanol and is characterized by the presence of a hydroxyl group (-OH) attached to a branched carbon chain. This compound is often used in scientific research due to its isotopic labeling, which allows for the tracing of metabolic pathways and the study of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-2-butanol-d13 can be synthesized through various organic synthesis methods. One common approach involves the reduction of 3,3-dimethyl-2-butanone-d13 using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reduction reactions. The choice of reducing agent and solvent may vary based on cost, availability, and desired purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to optimize the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-2-butanol-d13 can undergo various chemical reactions, including oxidation, reduction, substitution, and elimination reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: As mentioned earlier, reduction can be performed using LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a strong base.
Elimination: Elimination reactions can be induced using strong bases such as potassium tert-butoxide (KOtBu) to form alkenes.
Major Products Formed:
Oxidation: The primary product of oxidation is 3,3-dimethyl-2-butanone-d13.
Reduction: The reduction of the corresponding ketone yields this compound.
Substitution: Substitution reactions can produce various alkyl halides.
Elimination: Elimination reactions typically result in the formation of alkenes.
Scientific Research Applications
3,3-Dimethyl-2-butanol-d13 is widely used in scientific research due to its isotopic labeling. It serves as a valuable tool in the study of metabolic pathways, environmental pollutant detection, and clinical diagnostics. The stable isotope labeling allows researchers to trace the compound's movement through biological systems and chemical reactions, providing insights into various biochemical processes.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-2-butanol-d13 exerts its effects depends on the specific application. In metabolic studies, the compound is metabolized by enzymes, and its isotopic label helps track the metabolic pathways. The molecular targets and pathways involved can vary based on the biological system being studied.
Comparison with Similar Compounds
3,3-Dimethyl-2-butanol-d13 is similar to other isomers of hexanol, such as 1-hexanol, 2-hexanol, and 3-hexanol. its unique isotopic labeling sets it apart, making it particularly useful for tracing studies. The presence of the deuterium atoms in place of hydrogen atoms allows for more precise tracking of the compound's behavior in various reactions and biological systems.
Properties
Molecular Formula |
C6H14O |
---|---|
Molecular Weight |
115.25 g/mol |
IUPAC Name |
1,1,1,2,4,4,4-heptadeuterio-3,3-bis(trideuteriomethyl)butan-2-ol |
InChI |
InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/i1D3,2D3,3D3,4D3,5D |
InChI Key |
DFOXKPDFWGNLJU-GLTDRPPPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C(C)(C)C)O |
Origin of Product |
United States |
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